molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3

2-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No. B1331400
CAS RN: 49572-60-3
M. Wt: 211.06 g/mol
InChI Key: PROLKELCEPYEQT-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-1H-benzo[d]imidazole is a chemical compound that is part of the benzimidazole family, which are heterocyclic aromatic organic compounds. This particular derivative is characterized by the presence of a bromine atom and a methyl group attached to the benzimidazole core structure.

Synthesis Analysis

The synthesis of 2-bromo-1-methyl-imidazole can be achieved through a Sandmeyer type reaction, where 2-mercapto-1-methyl-imidazoline is converted into the desired product in the presence of copper(I) bromide. This reaction takes place at room temperature in a mixture of acetonitrile and chloroform, leading to the extrusion of sulfur as sulfate and the oxidation of Cu(I) to Cu(II) . Additionally, a one-pot synthesis method has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation process, starting from N-phenylbenzimidamides and bromobenzenes .

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been extensively studied using various techniques. For instance, 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole was characterized by NMR, IR, and X-ray diffraction studies. Theoretical calculations using Hartree-Fock and density functional theory methods have been employed to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, which showed good agreement with experimental data .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles . Moreover, benzyl bromides can be inserted into 2-(1H-benzo[d]imidazol-1-yl)benzaldehyde without the need for transition metals, leading to the formation of quinolin-4-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by their substituents. Theoretical calculations have been used to investigate the energetic behavior of these compounds in solvent media, as well as their molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties . Additionally, the synthesis of 2,4,5-trisubstituted imidazoles has been catalyzed by Brønsted acidic ionic liquids, which are powerful and eco-friendly catalysts that can be easily separated and recycled without loss of activity .

Safety And Hazards

“2-Bromo-1-methyl-1H-benzo[d]imidazole” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications of Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The target organ is the respiratory system .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, “2-Bromo-1-methyl-1H-benzo[d]imidazole” could potentially be used in the development of new drugs.

properties

IUPAC Name

2-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROLKELCEPYEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355354
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-methyl-1H-benzo[d]imidazole

CAS RN

49572-60-3
Record name 2-Bromo-1-methyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Zhang, Z Weng - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
An efficient protocol for the copper‐mediated trifluoromethylthiolation of heteroaryl bromides has been achieved using the copper complex (bpy)Cu(SCF 3 ) as trifluoromethylthiolating …
Number of citations: 41 onlinelibrary.wiley.com
MY Ünver - 2013 - open.metu.edu.tr
In the first part of the thesis, a new methodology has been developed to desymmetrize trans-(R,R)-cyclohexane-1,2-diamine, a C2-symmetrical most demanding chiral backbone, by …
Number of citations: 3 open.metu.edu.tr
CF Harris - 2012 - search.proquest.com
The cross-coupling of metallated heteroaromatic species with aryl and heteroaryl halides is a powerful and highly desirable transformation in both the synthesis of pharmaceutical …
Number of citations: 2 search.proquest.com
E Karaj, SH Sindi, N Kuganesan, L Perera… - Journal of medicinal …, 2022 - ACS Publications
Once considered potential liabilities, the modern era witnesses a renaissance of interest in covalent inhibitors in drug discovery. The available toolbox of electrophilic warheads is …
Number of citations: 12 pubs.acs.org
井内俊文, イノウチトシフミ - 2014 - naist.repo.nii.ac.jp
本論文は著者が奈良先端科学技術大学院大学物質創成科学研究科, 光情報分子科学研究室に於いて行なった, 直交交差共役系機能性色素の合成とその光学特性に関する研究を著したものである. …
Number of citations: 5 naist.repo.nii.ac.jp

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